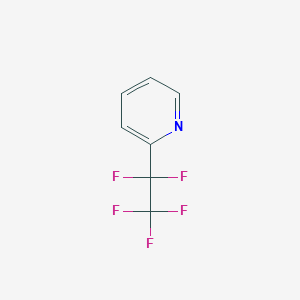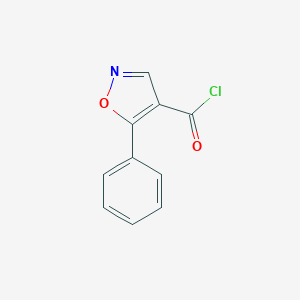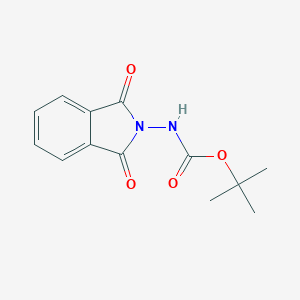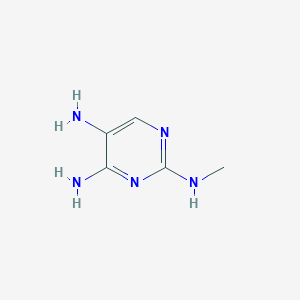
2-N-methylpyrimidine-2,4,5-triamine
概述
描述
2-N-methylpyrimidine-2,4,5-triamine, also known as MPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPT is a pyrimidine derivative that contains three amino groups at positions 2, 4, and 5, and a methyl group at position N.
作用机制
The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-N-methylpyrimidine-2,4,5-triamine has been found to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-N-methylpyrimidine-2,4,5-triamine has also been found to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis. The exact mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine in these processes is still under investigation.
生化和生理效应
2-N-methylpyrimidine-2,4,5-triamine has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 2-N-methylpyrimidine-2,4,5-triamine has been shown to inhibit the activity of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-N-methylpyrimidine-2,4,5-triamine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-N-methylpyrimidine-2,4,5-triamine has been found to modulate the immune response by stimulating the production of cytokines and chemokines.
实验室实验的优点和局限性
2-N-methylpyrimidine-2,4,5-triamine has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility as a starting material for the synthesis of various biologically active compounds. However, 2-N-methylpyrimidine-2,4,5-triamine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, the optimal concentration of 2-N-methylpyrimidine-2,4,5-triamine for each experiment should be carefully determined.
未来方向
There are several future directions for the research on 2-N-methylpyrimidine-2,4,5-triamine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, the development of 2-N-methylpyrimidine-2,4,5-triamine derivatives with improved pharmacological properties, such as increased potency and selectivity, is a promising direction. In material science, the synthesis of novel metal-organic frameworks and coordination polymers based on 2-N-methylpyrimidine-2,4,5-triamine is an interesting area of research. In addition, the investigation of the potential role of 2-N-methylpyrimidine-2,4,5-triamine in the regulation of immune response and inflammation may provide new insights into its biological activities.
Conclusion:
In conclusion, 2-N-methylpyrimidine-2,4,5-triamine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-N-methylpyrimidine-2,4,5-triamine can be synthesized through various methods and has been found to exhibit antitumor, antiviral, and antibacterial activities. 2-N-methylpyrimidine-2,4,5-triamine has also been used as a building block for the synthesis of various biologically active compounds and as a ligand for the synthesis of metal-organic frameworks and coordination polymers. The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine is still under investigation, and its biochemical and physiological effects and advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on 2-N-methylpyrimidine-2,4,5-triamine have been proposed, which may provide new insights into its potential applications in various fields.
科学研究应用
2-N-methylpyrimidine-2,4,5-triamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-N-methylpyrimidine-2,4,5-triamine has been found to exhibit antitumor, antiviral, and antibacterial activities. 2-N-methylpyrimidine-2,4,5-triamine has also been used as a building block for the synthesis of various biologically active compounds, such as protein kinase inhibitors, antimalarial agents, and antifungal agents. In organic synthesis, 2-N-methylpyrimidine-2,4,5-triamine has been used as a versatile starting material for the synthesis of various nitrogen-containing heterocycles. In material science, 2-N-methylpyrimidine-2,4,5-triamine has been used as a ligand for the synthesis of metal-organic frameworks and coordination polymers.
属性
CAS 编号 |
1928-68-3 |
|---|---|
产品名称 |
2-N-methylpyrimidine-2,4,5-triamine |
分子式 |
C5H9N5 |
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-N-methylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C5H9N5/c1-8-5-9-2-3(6)4(7)10-5/h2H,6H2,1H3,(H3,7,8,9,10) |
InChI 键 |
HMRJNTFPVKKQKH-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)N)N |
规范 SMILES |
CNC1=NC=C(C(=N1)N)N |
同义词 |
2,4,5-Pyrimidinetriamine, N2-methyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

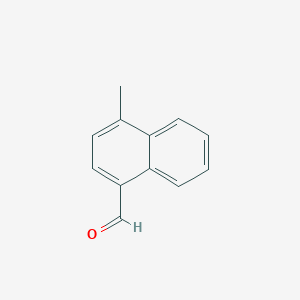
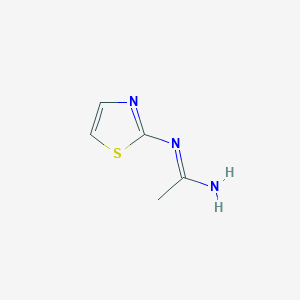
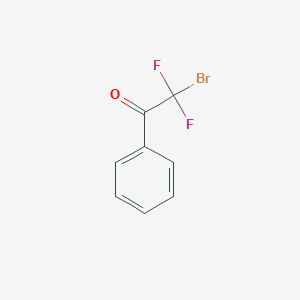



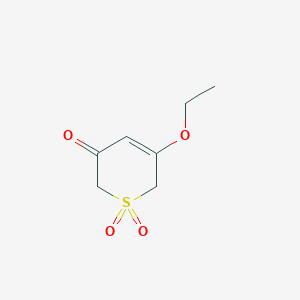
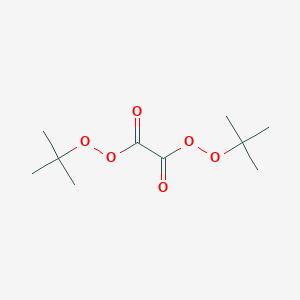
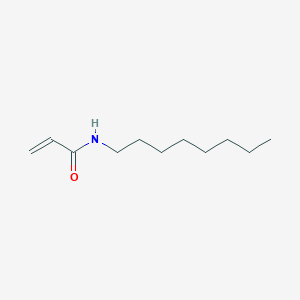
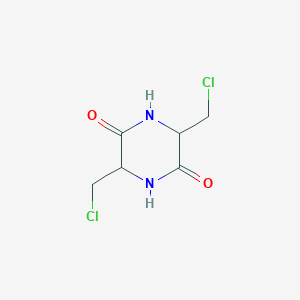
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
